molecular formula C13H18N2O3 B2531148 2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid CAS No. 1009681-22-4

2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid

Cat. No. B2531148
CAS RN: 1009681-22-4
M. Wt: 250.298
InChI Key: GXXOANOVALAKPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18N2O3/c1-9(2)11(12(16)17)15-13(18)14-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,16,17)(H2,14,15,18) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I searched.

Scientific Research Applications

Stability and Degradation

A study conducted by Barchańska et al. (2019) focused on nitisinone, a compound closely related to 2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid, exploring its stability and degradation products. The research utilized liquid chromatography coupled with mass spectrometry (LC-MS/MS) to assess the stability of nitisinone under various conditions, revealing that its stability increases with the pH of the solution. The study also identified major degradation products, which contribute to a better understanding of the risks and benefits of its medical application (Barchańska et al., 2019).

Antituberculosis Activity

Organotin(IV) complexes, including those derived from 2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid, have been examined for their antituberculosis activity. A comprehensive review by Iqbal et al. (2015) highlighted the significant antituberculosis potential of these complexes, underscoring the importance of the ligand environment and the structure of the compound in determining their activity. The review suggests that triorganotin(IV) complexes exhibit superior antituberculosis activity compared to diorganotin(IV) complexes, pointing to the potential of 2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid derivatives in this area (Iqbal et al., 2015).

Flavor Compound Production and Breakdown

The production and breakdown pathways of branched aldehydes, which can be derived from amino acids similar to 2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid, play a critical role in flavor formation in foods. Smit et al. (2009) reviewed the influence of metabolic conversions, microbial activity, and food composition on the formation of these flavor compounds. The knowledge on generating desired levels of these aldehydes could be applicable for enhancing food flavors through derivatives of 2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid (Smit et al., 2009).

Role in Plant Cell Responses

The dynamic responses of plant cells to environmental stresses have been linked to compounds similar to 2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid. Seifikalhor et al. (2019) discussed the multifunctional contribution of gamma-aminobutyric acid (GABA) in plant stress adaptation and non-stress-related biological pathways. This review suggests potential agricultural applications for 2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid derivatives in enhancing plant resilience to environmental stresses (Seifikalhor et al., 2019).

Metabolic Insights from Diabetes Research

Research into the metabolic shifts associated with diabetes has implications for compounds like 2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid. Pallares-Mendez et al. (2016) provided insights into the metabolic markers associated with insulin resistance, highlighting the roles of branched-chain amino acids and acylcarnitines. This review underscores the potential of 2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid in exploring new treatments for metabolic disorders (Pallares-Mendez et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, and can cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using personal protective equipment as required .

properties

IUPAC Name

2-(benzylcarbamoylamino)-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-9(2)11(12(16)17)15-13(18)14-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,16,17)(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXOANOVALAKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid

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